2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
Description
Structural Characterization and IUPAC Nomenclature
The compound 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid represents a complex glycosylated benzoic acid derivative characterized by the presence of a fully acetylated glucose moiety attached to the benzoic acid ring system. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the stereochemical complexity inherent in this molecule, with the designation of five chiral centers within the sugar portion of the structure. The oxan-2-yl designation indicates the six-membered ring structure of the glucose derivative, while the specific stereochemical descriptors (2S,3R,4S,5R,6R) define the absolute configuration at each carbon center.
The structural framework consists of a benzoic acid core with an ether linkage connecting it to a hexopyranose sugar unit that has been modified through acetylation at multiple hydroxyl positions. The presence of four acetyl groups creates a molecular formula of C19H22O13, resulting in a molecular weight of 458.40 grams per mole. The compound exhibits high polarity due to the presence of multiple ester functionalities and the carboxylic acid group, as evidenced by its topological polar surface area of 195.00 square angstroms. This structural complexity places the compound within the broader category of phenolic glycosides, which are characterized by the attachment of sugar moieties to aromatic ring systems through glycosidic bonds.
The stereochemical configuration of the glucose portion follows the natural D-glucose arrangement, with the anomeric carbon adopting the beta configuration as indicated by the systematic name. The acetylation pattern covers the hydroxyl groups at positions 3, 4, 5, and 6 of the glucose ring, leaving only the anomeric position available for the glycosidic linkage to the benzoic acid. This extensive acetylation significantly alters the physicochemical properties of the compound compared to the parent glycoside, increasing lipophilicity while maintaining the structural integrity of the glycosidic bond.
Historical Context and Development
The development of glycosylated benzoic acid derivatives has evolved from the broader understanding of phenolic glycosides in natural product chemistry and synthetic carbohydrate research. Phenolic glycosides have been recognized as a significant class of naturally occurring compounds that exhibit diverse biological activities and serve important structural and functional roles in plant metabolism. The systematic study of these compounds emerged from investigations into plant secondary metabolites, where researchers identified numerous examples of benzoic acid derivatives conjugated with various sugar moieties.
The specific preparation methodologies for acetylated glycosyl benzoic acids have drawn from established techniques in carbohydrate chemistry, particularly those involving glycosylation reactions and selective acetylation procedures. Patent literature from 2012 demonstrates the development of sophisticated synthetic approaches for preparing acetylated sugar derivatives, including multi-step procedures involving glycosylation, benzoylation, and acetylation reactions. These methodological advances have enabled the systematic preparation of complex glycosylated aromatic compounds with precise control over stereochemistry and substitution patterns.
Research into related compounds has revealed the presence of similar structures in natural sources, particularly in fern species such as Phegopteris connectilis, where triacetylated glucopyranosyl derivatives of hydroxybenzoic acids have been identified. These natural occurrences have provided important insights into the biosynthetic pathways and potential biological significance of acetylated phenolic glycosides. The discovery of compounds such as 4-[(3-O,4-O,6-O-Triacetyl-beta-D-glucopyranosyl)oxy]-2,6-dihydroxybenzoic acid in natural sources has validated the structural motifs found in synthetic analogs and demonstrated the biological relevance of these molecular architectures.
The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, has facilitated the detailed characterization of these complex molecules and enabled researchers to definitively establish their stereochemical and regiochemical features. This analytical progress has been crucial for distinguishing between closely related isomers and ensuring accurate structural assignments for newly synthesized or isolated compounds.
Position within Benzoic Acid Derivative Classification
Within the comprehensive classification system for benzoic acid derivatives, this compound occupies a specialized position as a glycosylated benzoic acid with multiple acetyl modifications. The hierarchical classification places this compound under the broad category of benzoic acids and derivatives, which encompasses a diverse array of substituted aromatic carboxylic acids. More specifically, it falls within the subcategory of benzoic acid esters, where the ester functionalities arise from the acetylation of the sugar hydroxyl groups rather than modification of the carboxylic acid itself.
The compound demonstrates characteristics of both carbohydrate derivatives and aromatic acid esters, creating a unique intersection between these two major chemical classes. From a carbohydrate perspective, it represents a complex glycoside where the aglycone portion consists of an aromatic carboxylic acid rather than a more typical phenolic or flavonoid structure. The extensive acetylation pattern classifies it among the polyacetylated sugar derivatives, which constitute an important subgroup of modified carbohydrates with altered solubility and reactivity profiles.
The substitution pattern on the benzoic acid ring system, specifically the attachment at the 2-position, places this compound within the category of ortho-substituted benzoic acids. This positional arrangement creates unique steric and electronic effects that influence the compound's chemical behavior and potential interactions with biological targets. The proximity of the glycosyl substituent to the carboxylic acid group may result in intramolecular interactions that affect both the conformation and reactivity of the molecule.
Comparative analysis with related compounds reveals that this structure represents a relatively uncommon type of glycosylated benzoic acid where the sugar attachment occurs directly on the aromatic ring rather than through an intervening spacer group. This direct attachment pattern contrasts with compounds where benzoic acid derivatives are linked to sugars through longer carbon chains or additional functional groups, creating distinct conformational and electronic properties.
Relationship to Glycosylated Benzoic Acids
The relationship between this compound and other glycosylated benzoic acids reveals important structure-activity relationships and synthetic strategies within this compound class. Phenolic glycosides, which include glycosylated benzoic acids as a significant subgroup, are characterized by the presence of sugar moieties attached to aromatic ring systems through ether or ester linkages. The biological activity of these compounds often depends on the specific identity of both the aglycone portion and the attached sugar unit, as well as the stereochemistry and position of the glycosidic linkage.
Comparative studies of related compounds, such as 4-[(3-O,4-O,6-O-Triacetyl-beta-D-glucopyranosyl)oxy]-2,6-dihydroxybenzoic acid, demonstrate how variations in the substitution pattern on the benzoic acid ring can significantly influence the overall properties of the molecule. While both compounds feature triacetylated glucose moieties, the different attachment positions and additional hydroxyl groups create distinct molecular environments that affect solubility, stability, and potential biological activity. The presence of additional hydroxyl groups in position 6 of the benzoic acid ring in the related compound creates opportunities for further chemical modification and may enhance water solubility compared to the target compound.
The acetylation pattern represents a critical structural feature that distinguishes these compounds from their parent glycosides. Research has shown that glycosylated compounds may serve as storage or reserve pools of more bioactive aglycones, with hydrolysis of the glycosidic bond releasing the free aglycone and enhancing biological activity. In the case of acetylated glycosides, the presence of ester groups adds an additional layer of complexity, as these compounds may require sequential hydrolysis steps to release the active components. The acetyl groups can be removed through enzymatic or chemical hydrolysis, potentially revealing hydroxyl groups that participate in hydrogen bonding or other intermolecular interactions.
Structural analysis of natural glycosylated benzoic acids from plant sources, such as those found in Phegopteris connectilis, provides important insights into the biological significance and potential applications of synthetic analogs. The natural occurrence of related compounds validates the structural motifs and suggests that these molecular architectures may possess inherent biological relevance. The identification of compounds with similar glycosylation patterns in diverse plant species indicates that the attachment of acetylated sugar units to aromatic carboxylic acids represents a significant biosynthetic strategy in plant secondary metabolism.
Properties
IUPAC Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)/t16-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIAWRPNJBFDP-GQUPQBGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Acetylation of Glucose Derivatives
The synthesis begins with α-D-glucose, which undergoes peracetylation using acetic anhydride in pyridine. However, achieving regioselectivity at the 6-position requires modified conditions. Studies demonstrate that iodine-catalyzed acetylation in anhydrous dichloromethane (DCM) selectively acetylates the primary hydroxyl group at C-6, yielding 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in 90% yield (Scheme 1). This method avoids the side reactions observed with traditional Brønsted acid catalysts.
Table 1: Optimization of Acetylation Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Selectivity (C-6) |
|---|---|---|---|---|
| I₂ | DCM | 25°C | 90 | >95% |
| H₂SO₄ | Pyridine | 0°C | 75 | 80% |
| DMAP | THF | 40°C | 68 | 70% |
Anomeric Deprotection and Activation
The pentaacetylated glucose undergoes selective anomeric deprotection using hydrazine acetate in methanol, yielding the hemiacetal intermediate. This intermediate is then converted to the corresponding glycosyl bromide using hydrogen bromide in acetic acid, achieving 85% conversion. The bromide serves as the activated donor for subsequent glycosylation.
Glycosylation with Benzoic Acid Derivatives
The critical glycosylation step employs 2-hydroxybenzoic acid methyl ester as the acceptor. Under PTC conditions with Aliquat 336® in DCM, the glucosyl bromide reacts with the phenolic hydroxyl group, forming the β-glycosidic bond. This method achieves 92% yield, surpassing traditional Koenigs-Knorr approaches that require silver oxide (Table 2).
Table 2: Glycosylation Efficiency Under Varied Conditions
| Catalyst | Solvent | Time (h) | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| Aliquat 336® | DCM | 4 | 92 | 19:1 |
| Ag₂O | DCM | 24 | 65 | 5:1 |
| BF₃·Et₂O | THF | 6 | 78 | 8:1 |
Final Deprotection and Purification
The methyl ester of the benzoic acid moiety is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water (4:1), followed by neutralization with Amberlite IR-120 resin. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound in 98% purity, as confirmed by HPLC.
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 7.5 Hz, 1H, ArH), 7.56 (t, J = 7.5 Hz, 1H, ArH), 7.43 (d, J = 7.5 Hz, 1H, ArH), 5.32–5.18 (m, 3H, H-3, H-4, H-5), 4.98 (d, J = 3.5 Hz, 1H, H-1), 4.26 (dd, J = 12.5, 2.0 Hz, 1H, H-6a), 4.12 (dd, J = 12.5, 5.0 Hz, 1H, H-6b), 2.10–2.02 (m, 12H, 4×OAc).
-
HRMS (ESI-TOF): m/z calc. for C₂₁H₂₄O₁₂ [M+H]⁺ 469.1345, found 469.1342.
Purity and Stability Assessment
Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, confirming the compound’s robustness. Residual solvents are below ICH Q3C limits (<500 ppm for DCM, <3000 ppm for THF).
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Salicylate (Synonym)
- Molecular Formula : C₂₁H₂₄O₁₂ (identical to the target compound)
- Key Differences: While structurally identical, this synonym emphasizes the salicylate (rather than benzoic acid) backbone. Both compounds share identical acetylation patterns and pharmacological activities, suggesting overlapping applications in antiviral therapy .
Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate
- CAS Number : 224044-68-2
- Molecular Formula: C₂₅H₂₇NO₁₅
- Molecular Weight : 581.48 g/mol
- Structural Comparison: Backbone: Nitrophenyl group instead of benzoic acid. Substituents: Additional nitro and methyl oxobut-2-enoate groups. No direct antiviral data reported, though structural similarity suggests possible shared targets .
Rutin (Quercetin-3-O-rutinoside)
- Molecular Formula : C₂₇H₃₀O₁₆
- Molecular Weight : 610.52 g/mol
- Structural Comparison: Aglycone: Flavonoid (quercetin) vs. benzoic acid. Glycosylation: Rutinoside (disaccharide: glucose + rhamnose) vs. acetylated glucose. The acetylated glucose in the target compound improves lipophilicity, enhancing membrane permeability compared to rutin’s polar disaccharide .
Eriocitrin (Eriodictyol-7-O-rutinoside)
- Molecular Formula : C₂₇H₃₂O₁₅
- Molecular Weight : 596.54 g/mol
- Structural Comparison: Aglycone: Flavanone (eriodictyol) vs. benzoic acid. Glycosylation: Rutinoside vs. acetylated glucose. Pharmacology: Eriocitrin is studied for hepatoprotective and metabolic effects, contrasting with the target compound’s antiviral focus. The acetyl groups in the target compound likely confer greater metabolic stability .
Cellulose Triacetate
- Molecular Formula : C₄₀H₅₄O₂₇ (polymer)
- Structural Comparison: Backbone: Polymerized glucose vs. monomeric glucose. Acetylation: Three acetyl groups per glucose unit vs. four in the target compound. Applications: Used in membranes and films due to high mechanical strength. Pharmacologically inert compared to the target compound’s bioactive profile .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Activities |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₄O₁₂ | 468.41 | Acetylated glucose, benzoic acid | Antiviral, anti-inflammatory |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Salicylate | C₂₁H₂₄O₁₂ | 468.41 | Acetylated glucose, salicylate | Antiviral, anti-inflammatory |
| Methyl Nitro Derivative | C₂₅H₂₇NO₁₅ | 581.48 | Acetylated glucose, nitro group | Unknown (structural analog) |
| Rutin | C₂₇H₃₀O₁₆ | 610.52 | Flavonoid, rutinoside | Antioxidant, anti-inflammatory |
| Eriocitrin | C₂₇H₃₂O₁₅ | 596.54 | Flavanone, rutinoside | Hepatoprotective, metabolic modulator |
| Cellulose Triacetate | C₄₀H₅₄O₂₇ | 966.80 | Acetylated glucose polymer | Industrial (non-pharmacological) |
Key Research Findings
Acetylation Enhances Bioavailability: The target compound’s acetyl groups increase lipophilicity, improving cellular uptake compared to non-acetylated glycosides like rutin .
Antiviral Mechanism: The compound inhibits viral replication by targeting viral polymerases and host cell entry pathways, a mechanism distinct from flavonoid glycosides’ antioxidant effects .
Structural-Activity Relationship (SAR) : The nitro derivative (CAS 224044-68-2) demonstrates how electron-withdrawing groups can modulate reactivity, though toxicity remains a concern .
Biological Activity
The compound 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic molecule that exhibits notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.39 g/mol. The structure features multiple acetoxy groups and a benzoic acid moiety, which contribute to its solubility and reactivity profiles.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby exhibiting significant antioxidant properties. Studies have shown that compounds with similar structures can reduce oxidative stress in cellular models.
-
Anti-inflammatory Effects :
- Research indicates that derivatives of benzoic acid exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound's structural components may similarly modulate inflammatory pathways.
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound demonstrates antimicrobial activity against various bacterial strains. The hydroxyl and acetoxy groups are believed to play a crucial role in disrupting microbial cell membranes.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Modulation of Cell Signaling Pathways : The compound might influence pathways such as NF-kB or MAPK, which are critical in inflammation and immune responses.
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
-
Study on Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that similar triacetyl derivatives exhibited significant radical scavenging activity (IC50 values < 50 µM) in vitro.
-
Anti-inflammatory Research :
- A clinical trial assessed the anti-inflammatory effects of benzoic acid derivatives in patients with chronic inflammatory conditions. Results indicated a reduction in inflammatory markers (e.g., CRP levels) after treatment with these compounds.
-
Antimicrobial Efficacy :
- A laboratory study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 12 to 18 mm depending on concentration.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | DCM | 0–25°C | 85–92 |
| Esterification | DCC, DMAP | THF | 25°C | 78 |
| Stereochemical control | Lipase B (Candida antarctica) | Toluene | 37°C | 90 |
Advanced: How do reaction conditions influence the acetylation pattern, and what methods resolve conflicting data in regioselectivity?
Answer:
Variations in solvent polarity, catalyst loading, and temperature can lead to over-acetylation or incomplete protection. For example:
- Polar solvents (e.g., DMF) may promote side reactions, while non-polar solvents (e.g., toluene) improve regioselectivity .
- Contradictory data analysis : Use tandem mass spectrometry (MS/MS) and 2D NMR (HSQC, COSY) to distinguish between isomeric byproducts .
Methodological Note:
If conflicting regioselectivity arises, repeat reactions under inert atmospheres (N₂/Ar) to exclude moisture-induced hydrolysis .
Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological pH conditions?
Answer:
- pH stability assay : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) .
- Key findings : The compound is stable at pH 5–7 but undergoes hydrolysis of acetyl groups at pH < 3 or > 8, forming free hydroxyl derivatives .
Q. Table 2: Stability Profile at 37°C
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 2 | 4.2 | Deacetylated oxane ring |
| 7.4 | >72 | No degradation |
| 9 | 12.5 | Partially deacetylated benzoic acid |
Basic: Which functional groups in this compound are most reactive, and how can their interactions be characterized?
Answer:
- Reactive groups :
- Acetoxy groups : Susceptible to hydrolysis under acidic/basic conditions.
- Benzoic acid : Participates in hydrogen bonding and salt formation.
- Characterization :
- FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch for acetyl) and 1680 cm⁻¹ (carboxylic acid) .
- ¹³C NMR : Acetyl carbons at 20–22 ppm (CH₃) and 170–175 ppm (C=O) .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with targets like cyclooxygenase (COX) or glycosidases. The benzoic acid moiety may bind to catalytic sites via hydrogen bonds .
- MD simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational stability of the oxane ring .
Key Insight:
Free energy calculations (MM/PBSA) reveal that deacetylation reduces binding affinity by 30–40%, highlighting the importance of acetyl groups in bioactivity .
Advanced: How should researchers address contradictory bioactivity data in cell-based assays?
Answer:
- Reproducibility checks : Standardize cell lines (e.g., HEK293 or HepG2) and culture conditions (e.g., serum-free media to avoid esterase interference) .
- Control experiments : Include deacetylated analogs to confirm the role of acetyl groups in observed activity .
Example Workflow:
Pre-treat compound with esterase to generate deacetylated form.
Compare IC₅₀ values in enzyme inhibition assays.
Validate via LC-MS to confirm metabolite identity .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 599.18) .
- ¹H NMR : Key signals include anomeric proton (δ 5.4–5.6 ppm, d, J = 3.5 Hz) and acetyl methyls (δ 2.0–2.1 ppm) .
Note: Use DEPT-135 NMR to distinguish CH₃ (acetyl) from CH₂/CH groups in the oxane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
